4-(AZEPANE-1-SULFONYL)-N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}BENZAMIDE
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Overview
Description
4-(AZEPANE-1-SULFONYL)-N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a benzamide moiety. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(AZEPANE-1-SULFONYL)-N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}BENZAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the sulfonyl group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides.
Attachment of the benzamide moiety: This can be done through amide bond formation reactions, typically using coupling reagents like carbodiimides.
Incorporation of the cyanoethylsulfanyl group: This step may involve nucleophilic substitution reactions using cyanoethyl sulfide as a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This often includes the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
4-(AZEPANE-1-SULFONYL)-N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The cyano group can be reduced to form amine derivatives.
Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.
Major Products
Scientific Research Applications
4-(AZEPANE-1-SULFONYL)-N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving sulfonyl and benzamide groups.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(AZEPANE-1-SULFONYL)-N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}BENZAMIDE involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. The benzamide moiety can interact with specific receptors or enzymes, modulating their activity. The cyanoethylsulfanyl group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- **4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanone
- **(1S)-1-[4-(azepan-1-ylsulfonyl)phenyl]-2-bromoethanol
- **[4-(azepan-1-ylsulfonyl)phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone
Uniqueness
4-(AZEPANE-1-SULFONYL)-N-{2-[(2-CYANOETHYL)SULFANYL]PHENYL}BENZAMIDE is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c23-14-7-17-29-21-9-4-3-8-20(21)24-22(26)18-10-12-19(13-11-18)30(27,28)25-15-5-1-2-6-16-25/h3-4,8-13H,1-2,5-7,15-17H2,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLMWKBRDMYFHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3SCCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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